molecular formula C24H17ClN2O4S B3717989 4-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE

4-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE

Cat. No.: B3717989
M. Wt: 464.9 g/mol
InChI Key: WINXWCYMHUGZGO-KGENOOAVSA-N
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Description

4-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE is a complex organic compound featuring a thiazolidinone core, a chlorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE typically involves multi-step organic reactions. The process begins with the formation of the thiazolidinone ring, followed by the introduction of the chlorophenyl group and the benzoate ester. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and benzoate esters. Examples are:

  • 4-{[(2E,5E)-2-[(2-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE
  • 4-{[(2E,5E)-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE

Uniqueness

The uniqueness of 4-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE lies in its specific structural features, such as the chlorophenyl group and the methoxyphenyl benzoate moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-[(E)-[2-(2-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O4S/c1-30-20-13-15(11-12-19(20)31-23(29)16-7-3-2-4-8-16)14-21-22(28)27-24(32-21)26-18-10-6-5-9-17(18)25/h2-14H,1H3,(H,26,27,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINXWCYMHUGZGO-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE
Reactant of Route 2
Reactant of Route 2
4-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE
Reactant of Route 3
Reactant of Route 3
4-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE
Reactant of Route 4
Reactant of Route 4
4-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE
Reactant of Route 5
Reactant of Route 5
4-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE
Reactant of Route 6
Reactant of Route 6
4-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENYL BENZOATE

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